![molecular formula C14H9BrClFO B1523663 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 1184482-64-1](/img/structure/B1523663.png)
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one
Overview
Description
“1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one” is a chemical compound with the molecular formula C14H9BrClFO. It has a molecular weight of 327.58 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, and solubility. Unfortunately, the search results do not provide specific values for these properties for this compound .Scientific Research Applications
Molecular Interaction and Properties
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one, due to its halogenated nature, shows unique interaction properties and effects on molecular structures. For instance, the introduction of halogen substituents like fluoro, chloro, and bromo into certain compounds has been shown to significantly influence their electronic absorption and fluorescence emission maxima due to the deformations of molecular groups and the electron-withdrawing properties of the halogen groups. Such modifications are vital in the design of compounds for specific optical or electronic properties (Misawa et al., 2019).
Liquid Crystalline and Polymer Properties
The compound's halogenated framework also affects the liquid crystalline and polymer properties. Research has demonstrated that the introduction of different halogen substituents can lead to variations in isotropic-nematic transition temperatures and thermodynamic parameters of polymers, providing valuable insights into the design of materials with desired thermal and mechanical properties (Percec & Zuber, 1992).
Safety and Hazards
properties
IUPAC Name |
1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQHQIBNWAGSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=C(C=CC=C2Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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